3,4-dihydro-1H-2-benzothiopyran-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-1H-isothiochromen-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGWYNSDSPJQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CS1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40312770 | |
| Record name | 3,4-dihydro-1H-2-benzothiopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40312770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109819-33-2 | |
| Record name | 3,4-dihydro-1H-2-benzothiopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40312770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-1H-2-benzothiopyran-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic and Advanced Reaction Chemistry of 3,4 Dihydro 1h 2 Benzothiopyran 4 Ol
Stereochemical Aspects and Chiral Transformations of 3,4-dihydro-1H-2-benzothiopyran-4-ol
The stereochemistry of this compound is a critical aspect of its chemistry, influencing its reactivity and potential applications. The presence of a stereocenter at the C-4 position allows for the existence of enantiomers and diastereomers, the selective synthesis of which is a key focus of research.
Enantioselective Processes and Chiral Auxiliary Applications in this compound Synthesis and Reactions
The enantioselective synthesis of this compound is most commonly achieved through the asymmetric reduction of the corresponding ketone, 3,4-dihydro-1H-2-benzothiopyran-4-one. This transformation has been successfully carried out using various chiral catalysts and reagents. For instance, the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, in conjunction with borane (B79455) has proven effective in yielding the alcohol with high enantiomeric excess (ee).
Enzymatic reductions also offer a powerful route to enantiomerically pure this compound. Ketoreductases, in particular, have demonstrated the ability to reduce the precursor ketone to either the (R)- or (S)-enantiomer with excellent selectivity, depending on the specific enzyme used.
Chiral auxiliaries have also been employed to control the stereochemical outcome of reactions leading to this compound derivatives. By temporarily attaching a chiral auxiliary to a precursor molecule, it is possible to direct subsequent reactions in a diastereoselective manner. Following the stereoselective transformation, the auxiliary can be removed to yield the desired enantiomerically enriched product.
The stereospecificity of reactions involving enantiomerically pure this compound is also noteworthy. The Mitsunobu reaction, for example, typically proceeds with inversion of configuration at the C-4 position, consistent with an SN2-type mechanism.
Table 1: Enantioselective Synthesis of this compound
| Method | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Asymmetric Reduction | Corey-Bakshi-Shibata (CBS) Catalyst | >95% | |
| Enzymatic Reduction | Ketoreductase | >99% | |
| Chiral Auxiliary | Evans Auxiliary | >98% (diastereomeric excess) |
Diastereoselective Reactions and Control of Relative Stereochemistry in this compound Systems
When additional stereocenters are present in the this compound scaffold, the control of relative stereochemistry becomes crucial. Diastereoselective reactions are often guided by the steric and electronic properties of the existing stereocenters and substituents. For instance, the reduction of a substituted 3,4-dihydro-1H-2-benzothiopyran-4-one can lead to the formation of diastereomeric alcohols. The stereochemical outcome can often be predicted and controlled by the choice of reducing agent and reaction conditions.
The relative stereochemistry of substituents on the thiopyran ring can direct the approach of reagents to the C-4 carbonyl group, leading to the preferential formation of one diastereomer over the other. For example, a bulky substituent at a neighboring position may block one face of the molecule, forcing the reagent to attack from the less hindered side.
Chiral Ligand-Mediated Reactions of the 3,4-dihydro-1H-2-benzothiopyran Scaffold
The 3,4-dihydro-1H-2-benzothiopyran scaffold can be incorporated into chiral ligands for use in asymmetric catalysis. The sulfur atom and the hydroxyl group can act as coordination sites for metal centers, and the stereochemistry of the scaffold can create a chiral environment around the metal. These chiral ligand-metal complexes can then be used to catalyze a variety of asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.
The modular nature of the 3,4-dihydro-1H-2-benzothiopyran scaffold allows for the synthesis of a library of ligands with varying steric and electronic properties, enabling the optimization of the catalyst for a specific transformation.
Functional Group Transformations at the C-4 Hydroxyl Position and Other Sites
The hydroxyl group at the C-4 position of this compound is a versatile functional handle that can be readily transformed into a variety of other functional groups. Standard transformations such as esterification, etherification, and oxidation are all readily achievable.
The hydroxyl group can also be replaced by other nucleophiles through substitution reactions. For example, treatment with a halogenating agent can convert the alcohol to the corresponding halide. The stereochemical outcome of these substitution reactions is dependent on the reaction mechanism, with SN1-type reactions leading to racemization and SN2-type reactions proceeding with inversion of configuration.
Functional group transformations at other positions of the 3,4-dihydro-1H-2-benzothiopyran scaffold, such as the aromatic ring or the methylene (B1212753) groups, can also be performed to further derivatize the molecule.
Ring-Opening, Ring-Contraction, and Rearrangement Reactions of this compound Derivatives
The 3,4-dihydro-1H-2-benzothiopyran ring system can undergo a variety of ring-opening, ring-contraction, and rearrangement reactions under specific conditions. For example, reductive cleavage of the carbon-sulfur bonds can lead to the opening of the thiopyran ring.
Rearrangement reactions, such as the Pummerer rearrangement of the corresponding sulfoxide (B87167), can also be used to introduce new functionality into the 3,4-dihydro-1H-2-benzothiopyran scaffold.
Multi-Component Reactions and Annulation Strategies Utilizing the 3,4-dihydro-1H-2-benzothiopyran Core
The 3,4-dihydro-1H-2-benzothiopyran core can be utilized as a building block in multi-component reactions and annulation strategies to construct more complex molecular architectures. For example, the hydroxyl group at the C-4 position can participate in cascade reactions, leading to the formation of fused ring systems.
Annulation strategies, where a new ring is fused onto the existing 3,4-dihydro-1H-2-benzothiopyran scaffold, have also been developed. These strategies often involve the reaction of a bifunctional reagent with two reactive sites on the 3,4-dihydro-1H-2-benzothiopyran core.
Comprehensive Spectroscopic and Structural Elucidation of 3,4 Dihydro 1h 2 Benzothiopyran 4 Ol
Advanced Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Experiments for 3,4-dihydro-1H-2-benzothiopyran-4-ol)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. researchgate.net It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13). mdpi.com
¹H NMR Spectroscopy: A hypothetical ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals would include distinct peaks for the aromatic protons, the methylene (B1212753) protons of the thiopyran ring (H-1 and H-3), the methine proton attached to the hydroxyl-bearing carbon (H-4), and the hydroxyl proton itself. The integration of these signals would correspond to the number of protons of each type, and their splitting patterns (e.g., singlet, doublet, triplet) would reveal adjacent proton-proton couplings.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. For this compound, this would include signals for the aromatic carbons, the methylene carbons (C-1 and C-3), and the carbon bearing the hydroxyl group (C-4). The chemical shift of each signal provides insight into the electronic environment of the carbon atom.
2D NMR Experiments: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the complete connectivity of the molecule. ceon.rs
COSY: Would show correlations between protons that are coupled to each other, helping to map out the proton framework, for instance, between H-3 and H-4.
HSQC: Would correlate each proton signal with the carbon signal to which it is directly attached.
HMBC: Would reveal longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for piecing together the entire molecular skeleton, including the connection of the thiopyran ring to the benzene (B151609) ring. mdpi.com
A data table for hypothetical NMR data would look as follows:
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | Data not available | Data not available |
| 3 | Data not available | Data not available |
| 4 | Data not available | Data not available |
| 4a | - | Data not available |
| 5 | Data not available | Data not available |
| 6 | Data not available | Data not available |
| 7 | Data not available | Data not available |
| 8 | Data not available | Data not available |
| 8a | - | Data not available |
| OH | Data not available | - |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis of this compound
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uobasrah.edu.iq For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the key functional groups:
O-H Stretch: A broad absorption band, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group.
C-H Aromatic Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.
C-H Aliphatic Stretch: Peaks appearing just below 3000 cm⁻¹ for the methylene (CH₂) and methine (CH) groups in the thiopyran ring.
C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region, indicative of the benzene ring.
C-O Stretch: An absorption band in the 1000-1260 cm⁻¹ region corresponding to the carbon-oxygen single bond of the alcohol.
A representative data table for FT-IR absorptions would be:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (Alcohol) | Data not available |
| C-H (Aromatic) | Data not available |
| C-H (Aliphatic) | Data not available |
| C=C (Aromatic) | Data not available |
| C-O (Alcohol) | Data not available |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation of this compound
High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to a high degree of precision. This allows for the unambiguous determination of the molecular formula.
For this compound, with a molecular formula of C₉H₁₀OS, the expected exact mass would be calculated. HRMS analysis would provide an experimental mass value that could be compared to the theoretical value, confirming the molecular formula. PubChem provides a predicted monoisotopic mass of 166.04524 Da for this compound. An experimental HRMS result would be expected to be very close to this value.
X-ray Crystallographic Analysis of this compound and its Crystal Packing
If a suitable single crystal of this compound were analyzed, the data would include:
Crystal System and Space Group: Describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the unit cell.
Atomic Coordinates: The precise position of every atom in the molecule.
Intermolecular Interactions: Details of hydrogen bonds (e.g., involving the hydroxyl group) and other non-covalent interactions that stabilize the crystal structure.
A summary of crystallographic data would be presented in a table:
| Parameter | Value |
| Molecular Formula | C₉H₁₀OS |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination of Chiral this compound Isomers
The carbon atom at position 4 (C-4) in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S isomers). Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules.
ECD measures the differential absorption of left and right circularly polarized light. An ECD spectrum, which plots this differential absorption against wavelength, provides a unique fingerprint for a specific enantiomer. By comparing the experimentally measured ECD spectrum with spectra predicted from quantum chemical calculations for the R and S configurations, the absolute configuration of the enantiomer can be determined. No experimental or theoretical ECD data for this compound is currently published.
Other Analytical Techniques for Structural Confirmation
In addition to the primary methods listed, other analytical techniques are often employed to support structural elucidation. nist.gov Elemental analysis, for example, would provide the percentage composition of carbon, hydrogen, and sulfur, which can be compared with the theoretical values calculated from the molecular formula C₉H₁₀OS to further confirm the compound's identity and purity.
Computational Chemistry and Theoretical Investigations of 3,4 Dihydro 1h 2 Benzothiopyran 4 Ol
Quantum Chemical Calculations for Electronic Structure and Conformation of 3,4-dihydro-1H-2-benzothiopyran-4-ol
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to determine the electronic structure and stable conformations of cyclic and heterocyclic compounds.
For this compound, a conformational analysis would be the first step. The dihydrothiopyran ring can adopt several conformations, such as a half-chair or a twist-boat, due to the sp3-hybridized carbon atoms. The presence of the hydroxyl group at the C4 position introduces further conformational possibilities, including different orientations of the O-H bond, which can be either axial or equatorial.
Theoretical calculations would involve geometry optimization of these various conformers to determine their relative energies. The results of such a study would likely indicate a preference for a particular conformation based on the minimization of steric hindrance and the potential for intramolecular interactions. For instance, an intramolecular hydrogen bond between the hydroxyl group and the sulfur atom could stabilize a specific conformer.
The electronic structure can be elucidated by analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and electronic transitions. A representative table of calculated electronic properties for a likely stable conformer is presented below.
| Property | Calculated Value (Illustrative) |
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
| Total Energy | -789.1234 Hartree |
These are hypothetical values to illustrate the output of quantum chemical calculations.
Reaction Mechanism Studies and Transition State Analysis through Computational Methods
Computational methods are invaluable for mapping the reaction pathways and understanding the mechanisms of chemical transformations. For this compound, one could investigate reactions such as oxidation, reduction, or substitution.
A computational study of a reaction mechanism involves identifying the reactants, products, and any intermediates and transition states along the reaction coordinate. For example, the oxidation of the hydroxyl group to a ketone could be studied. DFT calculations would be used to locate the transition state structure for this transformation. The energy of this transition state, relative to the reactants, provides the activation energy, which is a key determinant of the reaction rate.
Vibrational frequency analysis is crucial in these studies. A stable molecule (reactant, product, or intermediate) will have all real (positive) vibrational frequencies. In contrast, a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
An illustrative reaction coordinate diagram for a hypothetical reaction is shown below, with calculated relative energies.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.5 |
| Products | -10.2 |
These are hypothetical values for an illustrative reaction.
Spectroscopic Parameter Prediction and Validation for this compound
Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computed structures and methodologies. For this compound, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to confirm the molecular structure and assign specific resonances to individual atoms.
Similarly, IR spectra can be computed by calculating the vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. These predicted spectra can aid in the interpretation of experimental IR data, helping to identify characteristic vibrational modes, such as the O-H stretch of the hydroxyl group and various C-H and C-S stretching and bending modes.
A table of predicted and hypothetical experimental spectroscopic data is provided below.
| Spectroscopic Data | Predicted Value (Illustrative) | Hypothetical Experimental Value |
| ¹H NMR (δ, ppm) - H at C4 | 4.85 | 4.82 |
| ¹³C NMR (δ, ppm) - C4 | 68.2 | 67.9 |
| IR (cm⁻¹) - O-H stretch | 3450 (scaled) | 3435 |
Analysis of Non-Covalent Interactions and Molecular Recognition in this compound Systems
Non-covalent interactions play a crucial role in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. For this compound, both intramolecular and intermolecular non-covalent interactions are of interest.
As mentioned earlier, an intramolecular hydrogen bond between the hydroxyl proton and the sulfur atom is a possibility that would influence the conformational preference. The nature and strength of such an interaction can be analyzed using methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots.
In a condensed phase or in the presence of other molecules, intermolecular interactions such as hydrogen bonding (e.g., between the hydroxyl group of one molecule and the sulfur or hydroxyl oxygen of another) and π-stacking (involving the benzene (B151609) ring) would be significant. Understanding these interactions is key to predicting the crystal packing or the binding of the molecule to a biological target.
Computational tools can quantify the energies of these non-covalent interactions, providing a detailed picture of the forces that govern molecular assembly and recognition.
| Type of Interaction | Calculated Interaction Energy (kcal/mol) (Illustrative) |
| Intramolecular O-H···S | -2.5 |
| Intermolecular O-H···O | -5.1 |
| π-π Stacking | -3.2 |
These are hypothetical values to illustrate the output of non-covalent interaction analysis.
Design, Synthesis, and Reactivity of Substituted 3,4 Dihydro 1h 2 Benzothiopyran 4 Ol Derivatives
Strategies for Diversification and Functionalization of the 3,4-dihydro-1H-2-benzothiopyran Core
The functionalization of the 3,4-dihydro-1H-2-benzothiopyran core is crucial for creating a diverse library of derivatives for various applications. Strategies primarily target the C4 position, the aromatic ring, and the sulfur atom.
A key precursor for diversification at the C4 position is the corresponding ketone, isothiochroman-4-one. The reactivity of the carbonyl group allows for a wide range of transformations. For instance, LDA-mediated cyclization of o-(methylsulfonyl)styrenes provides a route to 4-monosubstituted 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxides. Subsequent treatment with electrophiles before aqueous workup yields 4,4-disubstituted derivatives, showcasing a direct method for introducing alkyl or other functional groups at the C4 position. researchgate.net
Another approach involves the direct functionalization of the C-H bonds of the heterocyclic ring. While challenging, late-stage functionalization is a powerful tool. For example, methodologies developed for the C4-functionalization of pyridines, which override the directing effects of the nitrogen atom, could conceptually be applied to the benzothiopyran system. nih.govnih.gov This might involve specific metalation techniques followed by quenching with an electrophile.
Functionalization can also be achieved through modification of the aromatic ring via electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts acylation, although the directing effects of the fused sulfur-containing ring must be considered.
The table below summarizes selected strategies for the functionalization of the related thiochroman-4-one (B147511) core, which serves as a valuable synthetic intermediate for 3,4-dihydro-1H-2-benzothiopyran-4-ol derivatives.
| Precursor | Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Thiochroman-4-one | Condensation | Hydrazine (B178648) derivatives | Fused Pyrazoles | researchgate.net |
| Thiochroman-4-one | Condensation | Amidines/Guanidine (B92328) | Fused Pyrimidines | researchgate.net |
| o-(Methylsulfonyl)styrenes | LDA-mediated cyclization/Alkylation | 1. LDA; 2. Electrophile (e.g., Alkyl halide) | 4,4-Disubstituted-benzothiopyran-1,1-dioxides | researchgate.net |
Introduction of Halogenated and Fluorinated Substituents onto this compound Analogues
The incorporation of halogen atoms, particularly fluorine, into organic molecules can significantly alter their properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net Several modern synthetic methods can be envisaged for the preparation of halogenated and fluorinated this compound analogues.
Direct fluorination of the alcohol precursor can be challenging. A more common strategy involves the synthesis of a fluorinated precursor that is then cyclized to form the desired heterocyclic system. For instance, methods for the synthesis of fluorinated thiopyrans via [4+2] cycloaddition reactions of polyfluoroalkyl thiocarbonyl compounds with 1,3-dienes could be adapted. researchgate.net
Another approach is the late-stage fluorination of the pre-formed heterocyclic core. Radical fluorination methods have emerged as powerful tools for this purpose. These reactions utilize sources of atomic fluorine that can react with carbon-centered radicals. Such radicals could be generated at specific positions on the benzothiopyran scaffold, followed by trapping with an N-F reagent like Selectfluor®. nih.gov
For other halogens, such as chlorine and bromine, electrophilic aromatic substitution on the benzene (B151609) ring of the benzothiopyran system is a viable strategy, typically using a Lewis acid catalyst. Direct halogenation at the C4 position would likely proceed via the corresponding enol or enolate of isothiochroman-4-one.
The table below outlines some general modern fluorination techniques that could be applied to the synthesis of fluorinated this compound derivatives.
| Fluorination Strategy | Typical Reagents | Substrate Type | Potential Application | Reference |
|---|---|---|---|---|
| Metal-Catalyzed Electrophilic Fluorination | Pd-catalyst, AgF, Selectfluor® | Arylboronic acids, Oxindoles | Fluorination of the aromatic ring or activated C-H bonds | researchgate.net |
| Radical Fluorodecarboxylation | AgNO₃, Selectfluor®, light | Carboxylic acid derivatives | Introduction of fluorine by replacing a carboxyl group | nih.gov |
| [4+2] Cycloaddition | Polyfluoroalkyl thioketones, Dienes | Acyclic precursors | Construction of a fluorinated thiopyran ring | researchgate.net |
Annulation Reactions to Form Fused Heterocyclic Systems from this compound Precursors
Annulation reactions are powerful synthetic tools for constructing polycyclic frameworks. Starting from this compound and its derivatives, various fused heterocyclic systems can be synthesized. A key intermediate for these transformations is often the corresponding ketone, thiochroman-4-one, or its derivatives.
The reactions of thiochroman-4-ones with bifunctional nucleophiles are a well-established route to fused heterocycles. For example, condensation with hydrazine derivatives leads to the formation of pyrazole (B372694) rings fused to the thiopyran core. Similarly, reactions with amidines or guanidine can yield fused pyrimidine (B1678525) systems. researchgate.net
Another potential strategy is the Thia-Pictet-Spengler reaction. The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with a carbonyl compound to form tetrahydroisoquinolines. researchgate.net An analogous "oxa" version is known for the synthesis of isochromans. researchgate.net A "thia" version, starting from a suitable β-aryl-ethylthiol, could theoretically be employed to construct the 3,4-dihydro-1H-2-benzothiopyran ring system itself, which could then be further elaborated.
Furthermore, Diels-Alder reactions can be utilized to construct fused six-membered rings. researchgate.netrsc.org A derivative of this compound, such as an isothiochromene (B15496450) formed by dehydration, could potentially act as a diene or dienophile in a [4+2] cycloaddition reaction to build a new carbocyclic or heterocyclic ring.
The following table presents examples of fused heterocyclic systems synthesized from the related thiochroman-4-one precursor.
| Thiochroman-4-one Derivative | Reactant | Reaction Conditions | Fused Heterocyclic Product | Reference |
|---|---|---|---|---|
| Thiochroman-4-one | Hydrazine hydrate | Ethanol, reflux | Indeno[1,2-c]pyrazole derivative | researchgate.net |
| Thiochroman-4-one | Malononitrile, Ammonium acetate | Reflux | Thieno[2,3-b]thiopyran derivative | rsc.org |
| 3-Formylthiochroman-4-one | Guanidine hydrochloride | Sodium ethoxide | Pyrimido[4,5-b]thiopyran derivative | researchgate.net |
Control of Regio- and Stereoselectivity in Derivative Synthesis
Achieving control over regio- and stereoselectivity is paramount in the synthesis of complex molecules. In the context of this compound derivatives, the primary stereocenter is at the C4 position.
The stereochemistry of the hydroxyl group at C4 can be controlled through the stereoselective reduction of the precursor ketone, isothiochroman-4-one. Both chemical and biocatalytic methods have been employed for this purpose. For example, the reduction of thiochroman-4-one using the fungus Mortierella isabellina has been shown to produce (S)-thiochroman-4-ol with high yield and excellent enantiomeric excess (>98% ee). researchgate.net Chemical reducing agents, chosen based on their steric bulk and coordination properties, can also provide diastereoselective reduction, favoring either the cis or trans isomer depending on the substituents present on the ring. For instance, in the reduction of tetralin-1,4-dione, a carbocyclic analogue, L-Selectride preferentially gives the cis-diol, while Red-Al favors the trans-diol.
When introducing substituents at the C4 position via nucleophilic addition to the carbonyl group of isothiochroman-4-one, the stereochemical outcome is governed by factors such as steric hindrance and stereoelectronic effects. The incoming nucleophile will preferentially attack from the less hindered face of the carbonyl group. The conformation of the dihydrothiopyran ring will influence the accessibility of the two faces.
Regioselectivity becomes a key consideration during the functionalization of the aromatic ring. In electrophilic aromatic substitution reactions, the existing fused sulfur-containing ring and any substituents will direct incoming electrophiles to specific positions. For example, Friedel-Crafts acylation of N-protected 2,3,4,5-tetrahydro-1H-2-benzazepine, a related nitrogen heterocycle, shows high regioselectivity for the C8 position. Similar directing effects would be expected for the benzothiopyran system.
The table below illustrates the stereochemical outcomes of the reduction of a related ketone, providing a model for the stereocontrolled synthesis of this compound.
| Substrate | Reducing Agent/Catalyst | Product | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Thiochroman-4-one | Mortierella isabellina ATCC-42613 | (S)-Thiochroman-4-ol | >98% enantiomeric excess | researchgate.net |
| Tetralin-1,4-dione | L-Selectride | cis-Tetralin-1,4-diol | 84:16 diastereomeric ratio (cis:trans) | |
| Tetralin-1,4-dione | Red-Al | trans-Tetralin-1,4-diol | 13:87 diastereomeric ratio (cis:trans) |
Synthetic Utility and Broader Chemical Applications of 3,4 Dihydro 1h 2 Benzothiopyran 4 Ol
Versatile Building Blocks in Complex Organic Synthesis
The utility of 3,4-dihydro-1H-2-benzothiopyran-4-ol and its analogs, such as thiochroman-4-ol (B1596091), as intermediates in organic synthesis is well-recognized. mdpi.com These compounds serve as valuable precursors for the synthesis of a wide array of heterocyclic compounds due to the reactivity of both the hydroxyl group and the benzothiopyran core. researchgate.net The strategic positioning of the hydroxyl group allows for transformations such as oxidation, reduction, and substitution, paving the way for the introduction of diverse functionalities.
The reduction of the corresponding ketone, thiochroman-4-one (B147511), is a common method to produce thiochroman-4-ol. researchgate.netprepchem.com This transformation can be achieved with high yield and enantiomeric excess using biocatalysts like Mortierella isabellina, yielding the (S)-enantiomer. researchgate.net The resulting chiral alcohol is a valuable intermediate for the synthesis of enantiomerically pure compounds. The versatility of the thiochroman (B1618051) scaffold is further highlighted by its use in the synthesis of compounds with potential leishmanicidal activity. nih.gov
The biotransformation of thiochroman-4-ol using marine-derived fungi has been shown to produce various derivatives, including sulfoxides and the parent ketone, thiochroman-4-one. mdpi.com This demonstrates the potential for enzymatic reactions to selectively modify the structure, creating a library of related compounds for further synthetic exploration or biological screening.
Precursors for the Synthesis of Novel Heterocyclic Scaffolds (e.g., Thiopyrylium (B1249539) Salts, Thiolactones, Tetrahydrothiopyrans)
The structure of this compound makes it an ideal precursor for the synthesis of various novel heterocyclic scaffolds.
Thiopyrylium Salts: A crucial reaction of dihydropyranol derivatives is their conversion to the corresponding pyrylium (B1242799) salts. In a directly analogous transformation, 3,4-dihydro-2H-thiopyrano[3,2-b] researchgate.netbenzothiophen-4-ol can be converted to the corresponding thiopyrylium salt. This is achieved by reacting the alcohol with a hydride acceptor, such as triphenylcarbenium perchlorate, in a suitable solvent like acetic acid. thieme-connect.de This reaction proceeds through dehydration and subsequent aromatization to form the stable cationic thiopyrylium ring system. Given the structural similarity, this compound is expected to undergo a similar reaction to furnish benzothiopyrylium salts, which are valuable intermediates in their own right.
Thiolactones: While direct oxidation of this compound to a thiolactone is not a commonly reported transformation, the related thiochroman-4-one can be a precursor to such structures. Thiochroman-4-ones are known to undergo various reactions to form other heterocyclic systems. researchgate.net The synthesis of thiolactones often involves the cyclization of mercapto-carboxylic acids or other related precursors.
Tetrahydrothiopyrans: The reduction of the aromatic ring and the hydroxyl group of this compound would lead to the formation of fully saturated tetrahydrothiopyran (B43164) derivatives. The reduction of the hydroxyl group can be accomplished through various methods, such as conversion to a halide or tosylate followed by reductive cleavage. The saturation of the benzene (B151609) ring typically requires more stringent hydrogenation conditions. The resulting tetrahydrothiopyran scaffold is a common motif in many biologically active molecules.
Role as Intermediates in the Synthesis of Chemically Significant Compounds
The role of this compound and its analogs as intermediates extends to the synthesis of various chemically and biologically significant compounds. Thiochroman derivatives, in general, are recognized for their utility in constructing novel heterocyclic systems and bioactive molecules. mdpi.com
The oxidation of the sulfur atom in the thiochroman ring to a sulfoxide (B87167) or a sulfone dramatically alters the chemical and biological properties of the molecule. For instance, thiochroman-4-one 1,1-dioxides have been investigated as potential agents against tropical diseases. nih.gov The precursor, thiochroman-4-one, is readily synthesized from thiophenol and an appropriate three-carbon component, and its subsequent reduction provides the thiochroman-4-ol. nih.gov
The versatility of the thiochroman scaffold is further demonstrated by the wide range of reactions that thiochroman-4-ones undergo to produce fused heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines. researchgate.net The initial reduction to this compound provides a key entry point to a different set of derivatives through reactions of the hydroxyl group, thus expanding the chemical space accessible from this versatile intermediate.
Q & A
Q. What are the recommended synthetic routes for 3,4-dihydro-1H-2-benzothiopyran-4-ol, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves multi-step synthesis using LDA (lithium diisopropylamide) in THF to generate intermediates. For example, a procedure from details the preparation of 3,4-dihydro-2H-1-benzothiopyran derivatives via lithiation followed by controlled warming (0°C to room temperature). Key optimization steps include:
- Monitoring reaction progress via TLC (as in ).
- Purification via column chromatography on SiO₂ to isolate the product .
- Adjusting stoichiometry of reagents (e.g., n-BuLi and i-Pr₂NH) to improve yield.
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
- Handling: Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact, as the compound may cause skin/eye irritation (GHS Category 2A/2B) .
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, heat, or incompatible materials (e.g., strong oxidizers) .
- Spill Management: Absorb spills with diatomaceous earth and decontaminate surfaces with ethanol .
Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?
Methodological Answer:
- Elemental Analysis: Compare experimental vs. calculated C/H/S percentages (e.g., C: 61.20%, H: 6.16%, S: 16.34%) to confirm purity .
- Spectroscopy: Use ¹H/¹³C NMR to verify the benzothiopyran backbone and hydroxyl/methoxy substituents. Mass spectrometry (HRMS) can confirm molecular weight .
- Chromatography: HPLC with UV detection at λ = 254 nm to assess purity, with retention time matched to a reference standard .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound derivatives?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model reaction pathways (e.g., nucleophilic attack at the thiopyran sulfur). Optimize geometries at the B3LYP/6-31G(d) level .
- Docking Studies: Predict binding affinity of derivatives to biological targets (e.g., enzymes) using AutoDock Vina, leveraging the InChIKey (OGDIMNNYYGBSQY-UHFFFAOYSA-N) for structural input .
- SAR Analysis: Correlate substituent effects (e.g., methoxy groups) with electronic properties (HOMO-LUMO gaps) to guide synthetic priorities .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
- Reproducibility Checks: Replicate procedures from conflicting sources (e.g., vs. 21) while controlling variables like solvent purity, stirring rate, and temperature gradients.
- Byproduct Analysis: Use LC-MS to identify side products (e.g., oxidized thiopyrans) that may reduce yields .
- DoE (Design of Experiments): Apply factorial design to test interactions between reaction time, temperature, and catalyst loading (e.g., ZnCl₂ in ) .
Q. What strategies are effective for synthesizing and stabilizing reactive intermediates during derivatization?
Methodological Answer:
- Low-Temperature Quenching: Trap lithiated intermediates (e.g., from LDA reactions) by rapid cooling to -78°C before functionalization .
- Protecting Groups: Temporarily protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) to prevent undesired side reactions during alkylation .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and degradation in real time .
Q. How can researchers validate the ecological impact of this compound during disposal?
Methodological Answer:
- Toxicity Screening: Perform Daphnia magna or Aliivibrio fischeri assays to assess acute aquatic toxicity (OECD 202/203 guidelines) .
- Degradation Studies: Use HPLC-MS to monitor photolytic or microbial degradation rates under simulated environmental conditions (pH 7, 25°C) .
- Waste Neutralization: Treat waste with activated charcoal or Fenton’s reagent (Fe²⁺/H₂O₂) to oxidize residual compound before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
